molecular formula C12H9NO4 B6386527 5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid CAS No. 1261988-36-6

5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6386527
CAS No.: 1261988-36-6
M. Wt: 231.20 g/mol
InChI Key: RYRAASHDJGFTSC-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid: is an organic compound that features both phenolic and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and isonicotinic acid.

    Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with isonicotinic acid under basic conditions to form the desired product.

    Purification: The crude product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid: can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid involves its interaction with various molecular targets:

    Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.

    Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

5-(4-Hydroxyphenyl)-2-hydroxyisonicotinic acid: can be compared with other similar compounds:

    4-Hydroxybenzoic Acid: Similar phenolic structure but lacks the isonicotinic acid moiety.

    Isonicotinic Acid: Contains the isonicotinic acid structure but lacks the phenolic group.

    4-Hydroxyphenylacetic Acid: Similar phenolic structure but with a different carboxylic acid placement.

The uniqueness of This compound lies in its combined phenolic and isonicotinic acid functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-hydroxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-8-3-1-7(2-4-8)10-6-13-11(15)5-9(10)12(16)17/h1-6,14H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRAASHDJGFTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=C2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686971
Record name 5-(4-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-36-6
Record name 5-(4-Hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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